Ethyl 3-hydrazinyl-1H-pyrazole-4-carboxylate
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Overview
Description
3-Hydrazino-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound belonging to the class of pyrazole carboxylic acids and derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a hydrazino group at the 3-position and an ethyl ester group at the 4-position. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydrazinyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
3-Hydrazino-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-hydrazinyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The hydrazino group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid: Lacks the hydrazino and ethyl ester groups, making it less versatile in chemical reactions.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains additional methyl groups, which can influence its reactivity and biological activity.
1-Phenyl-3-carbethoxypyrazolone: Contains a phenyl group, which can enhance its stability and alter its reactivity.
Uniqueness
3-Hydrazino-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of both the hydrazino and ethyl ester groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 5-hydrazinyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)4-3-8-10-5(4)9-7/h3H,2,7H2,1H3,(H2,8,9,10) |
InChI Key |
SFOMYIWBVLSODA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)NN |
Origin of Product |
United States |
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